molecular formula C12H11NO B8517552 4-(3,6-dihydro-2H-pyran-4-yl)benzonitrile CAS No. 1241911-27-2

4-(3,6-dihydro-2H-pyran-4-yl)benzonitrile

Cat. No. B8517552
M. Wt: 185.22 g/mol
InChI Key: UNMWQTBNRSNASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785473B2

Procedure details

2.2 g (15.1 mmol) of (4-cyanophenyl)boronic acid, 2.5 g (10.8 mmol) of 3,6-dihydro-2H-pyran-4-yltrifluoromethanesulfonate, 373 mg (0.32 mmol) of tetrakis(triphenylphosphine)palladium(0) and 1.59 g (15.1 mmol) of sodium carbonate were heated under reflux in a mixed solvent comprising 4 mL of H2O, 57 mL of toluene, and 17 mL of methanol for 3 hours. After the completion of the reaction, the organic solvent was distilled off under reduced pressure, H2O was added to the residue, and ethyl acetate extraction was performed. Subsequently, the organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained crude product was separated and purified by silica gel column chromatography, thereby giving 1.27 g of 4-(3,6-dihydro-2H-pyran-4-yl)benzonitrile (yield: 64%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
373 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
57 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)#[N:2].[O:12]1[CH2:17][CH:16]=[C:15](OS(C(F)(F)F)(=O)=O)[CH2:14][CH2:13]1.C(=O)([O-])[O-].[Na+].[Na+].O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO.C1(C)C=CC=CC=1>[O:12]1[CH2:13][CH:14]=[C:15]([C:6]2[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:16][CH2:17]1 |f:2.3.4,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)B(O)O
Name
Quantity
2.5 g
Type
reactant
Smiles
O1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Name
Quantity
1.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
373 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
17 mL
Type
solvent
Smiles
CO
Name
Quantity
57 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the organic solvent was distilled off under reduced pressure, H2O
ADDITION
Type
ADDITION
Details
was added to the residue, and ethyl acetate extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Subsequently, the organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
O1CCC(=CC1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.